molecular formula C10H7F13O2 B1611112 Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate CAS No. 110260-75-8

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate

Cat. No. B1611112
M. Wt: 406.14 g/mol
InChI Key: RJTDDBAPCSPXHO-UHFFFAOYSA-N
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Description

Fluorinated compounds like Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate often have unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can result in compounds that are resistant to degradation and have low surface energy1.



Synthesis Analysis

The synthesis of fluorinated compounds can be complex and often involves the use of specialized techniques. For example, one common method for synthesizing fluorinated methacrylates involves the reaction of a fluorinated alcohol with methacrylic acid2.



Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of carbon-fluorine (C-F) bonds. These bonds are extremely strong and stable, which contributes to the unique properties of these compounds1.



Chemical Reactions Analysis

Fluorinated compounds are generally stable and resistant to degradation. However, under certain conditions, they can undergo reactions such as dehydrofluorination or nucleophilic substitution2.



Physical And Chemical Properties Analysis

Fluorinated compounds often have low surface energy, high thermal stability, and resistance to solvents and acids. These properties make them useful in a variety of applications, including as water and oil repellents, in fire-resistant materials, and in non-stick coatings14.


Scientific Research Applications

  • Electroluminescent Device Performance : Research has shown that methyl substitution in metal tris(8-quinolinolato) chelates enhances photoluminescence and electroluminescence, impacting the performance of electroluminescent devices (Sapochak et al., 2001).

  • Synthesis of Liquid Crystals : Studies have focused on the synthesis of 4-substituted n-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorododecan-1-yloxybenzenes and related compounds, which are important for creating rodlike liquid crystals with potential applications in displays and sensors (Johansson et al., 1997).

  • Medical Applications - Hemocompatibility and Co-Emulsifying Properties : Novel amphiphilic fluoroalkylated derivatives of xylitol, D-glucose, and D-galactose, including 1-O-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)xylitol, have been synthesized for medical applications. These derivatives demonstrate excellent hemocompatibility and co-emulsifying properties, which are crucial for creating microemulsions used in biomedical fields (Paleta et al., 2002).

  • Environmental and Health Implications : There's research into the environmental and health effects of perfluoroalkyl substances (PFASs), including compounds structurally related to methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate. These studies investigate the impact of PFASs on human reproductive health and environmental systems (Leter et al., 2014).

  • Developmental Toxicity and Neurotoxicity in Zebrafish : Research on per- and polyfluoroalkyl substances, including fluoroether compounds similar to methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate, has explored developmental toxicity and neurotoxicity in zebrafish. This research is crucial in understanding the potential impact of these substances on biological systems (Gaballah et al., 2020).

Safety And Hazards

Like all chemicals, fluorinated compounds should be handled with care. Some fluorinated compounds can be harmful if inhaled, ingested, or if they come into contact with the skin. Always refer to the material safety data sheet (MSDS) for specific safety information56.


Future Directions

The use of fluorinated compounds is a topic of ongoing research. There is interest in developing new synthesis methods, exploring their potential uses, and understanding their environmental impact3.


Please note that this information is general and may not apply directly to Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate. For specific information about this compound, further research would be needed.


properties

IUPAC Name

methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F13O2/c1-25-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDDBAPCSPXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551769
Record name Methyl 3-(perfluorohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate

CAS RN

110260-75-8
Record name Methyl 3-(perfluorohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Nicolas, F Guittard, S Géribaldi - Langmuir, 2006 - ACS Publications
With a view to developing repellent materials combining both low surface energy and rough structure, original semi-fluorinated polythiophenes have been chemically and …
Number of citations: 74 pubs.acs.org
S Barata-Vallejo, A Postigo - The Journal of Organic Chemistry, 2010 - ACS Publications
Perfluoroalkyl-substituted compounds are regarded as important components of fluorophors and for the introduction of fluorous tags into organic substrates. Their syntheses in organic …
Number of citations: 60 pubs.acs.org
M Wolfs, T Darmanin, F Guittard - RSC advances, 2013 - pubs.rsc.org
The control of the surface morphology is critical in the development of superhydrophobic surfaces. In this article, we report the synthesis of a novel 3,4-ethyleneoxythiathiophene (EOTT) …
Number of citations: 32 pubs.rsc.org
C Mortier, T Darmanin, F Guittard - ChemNanoMat, 2017 - Wiley Online Library
Inspired by surface properties in nature, we develop for the first time nanofibers of poly(3,4‐ethylenedioxypyrrole) (PEDOP) and poly(3,4‐propylenedioxypyrrole) (PProDOP) with …
Number of citations: 18 onlinelibrary.wiley.com

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